molecular formula C19H15F3N4O5 B12817950 (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B12817950
M. Wt: 436.3 g/mol
InChI Key: ZXSGSFMORAILEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name Deconstruction and Stereochemical Configuration Analysis

The IUPAC name “(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b]oxazine” is deconstructed as follows:

Parent Heterocyclic System

The core structure is imidazo[2,1-b]oxazine , a bicyclic system formed by fusion of an imidazole ring (positions 1–2) with a 1,3-oxazine ring (positions 2–3). The fusion numbering follows the “lower locant” rule, prioritizing the imidazole’s nitrogen at position 1 and the oxazine’s oxygen at position 3. The “5H” designation indicates partial hydrogenation at positions 6 and 7, rendering the oxazine ring non-aromatic.

Substituent Hierarchy

  • Nitro Group (-NO₂): Positioned at C2 of the imidazole ring, assigned the lowest possible locant due to its high priority in substitutive nomenclature.
  • Methoxy Side Chain: Attached to C6 of the oxazine ring, the methoxy group (-OCH₂-) links to a pyridinyl-phenyl moiety. The pyridine ring is substituted at C3 with a methylene bridge and at C6 with a 4-(trifluoromethoxy)phenyl group.

Stereochemical Configuration

The “(6S)” descriptor specifies the absolute configuration at C6 of the oxazine ring. This stereocenter arises from the tetrahedral geometry of the oxygen-bearing carbon, with priority assignments determined by Cahn-Ingold-Prelog rules. X-ray crystallography of analogous nitroimidazo-oxazines confirms that the (S)-configuration places the methoxy side chain in a pseudoaxial orientation , influencing molecular packing and solubility.

Key Nomenclature Rules Applied:
  • Heteroatom Priority: Oxygen in the oxazine ring receives lower numbering than nitrogen in the imidazole.
  • Stereochemical Prefix: The (6S) configuration is prepended to the parent name in brackets.
  • Substituent Order: Nitro (prefix “nitro-”) precedes the methoxy-pyridinyl-phenyl moiety (infix “methoxy”).

Molecular Topology of the Imidazo[2,1-b]oxazine Core Structure

Bicyclic Framework Analysis

The imidazo[2,1-b]oxazine core consists of:

  • A five-membered imidazole ring (N1, C2, N3, C4, C5) fused to a six-membered 1,3-oxazine ring (O1, C6, C7, N8, C9, C10). The fusion occurs between C2 of the imidazole and C3 of the oxazine, creating a bicyclic system with a shared C2–C3 bond.
Hybridization and Bonding:
  • Imidazole Ring: Aromatic, with sp²-hybridized atoms and delocalized π-electrons across N1–C2–N3–C4–C5.
  • Oxazine Ring: Non-aromatic (5H designation), featuring sp³-hybridized C6 and C7, which adopt a half-chair conformation to minimize steric strain.

Substituent Spatial Arrangement

  • C6 Methoxy Group: The (S)-configuration at C6 positions the methoxy oxygen axial relative to the oxazine ring, as observed in crystallographic studies of PA-824 analogs.
  • Pyridinyl-Phenyl Moiety: The pyridine ring (C3-substituted) extends perpendicularly to the bicyclic core, while the 4-(trifluoromethoxy)phenyl group adopts a coplanar orientation with the pyridine due to conjugation.
Table 1: Key Topological Parameters
Feature Description Source
Core Fusion Imidazole C2 fused to Oxazine C3
Oxazine Conformation Half-chair with C6/C7 sp³ hybridization
Methoxy Orientation Pseudoaxial (S-configuration)

Electronic Effects of Nitro and Trifluoromethoxy Substituents

Nitro Group (-NO₂)

  • Electron-Withdrawing Nature: The nitro group exerts a strong -I (inductive) effect and -M (mesomeric) effect , withdrawing electron density from the imidazole ring. This polarization enhances the electrophilicity of C2, facilitating nucleophilic attack in redox reactions.
  • Resonance Stabilization: Delocalization of the nitro group’s π-electrons into the imidazole ring increases aromatic stability but reduces basicity at N1 and N3.

Trifluoromethoxy Group (-OCF₃)

  • Inductive Withdrawal: The electronegative fluorine atoms create a strong -I effect, withdrawing electron density from the phenyl ring. This effect is transmitted to the pyridine via conjugation, further deactivating the system.
  • Steric and Electronic Balance: The trifluoromethoxy group’s bulkiness (van der Waals volume ≈ 72 ų) slightly distorts the phenyl-pyridine dihedral angle (~15°), but its electron-withdrawing nature dominates over steric effects in modulating reactivity.
Electronic Interactions Summary:
  • Nitro Group: Localizes electron density on the imidazole, promoting redox activity critical for antitubercular prodrug activation.
  • Trifluoromethoxy Group: Global electron withdrawal enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
Table 2: Substituent Electronic Parameters
Substituent σₚ (Hammett) π (Hansch) Effect on Core Reactivity
-NO₂ +1.27 -0.28 Increased electrophilicity
-OCF₃ +0.35 +0.51 Enhanced metabolic stability

Properties

Molecular Formula

C19H15F3N4O5

Molecular Weight

436.3 g/mol

IUPAC Name

2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C19H15F3N4O5/c20-19(21,22)31-14-4-2-13(3-5-14)16-6-1-12(7-23-16)10-29-15-8-25-9-17(26(27)28)24-18(25)30-11-15/h1-7,9,15H,8,10-11H2

InChI Key

ZXSGSFMORAILEY-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Nitroimidazooxazine Core

  • Starting Materials: Functionalized epoxides (e.g., epoxides bearing protected hydroxyl groups) react with 2,4-dinitroimidazole.
  • Reaction Conditions: The nucleophilic ring-opening of epoxides by 2,4-dinitroimidazole under controlled conditions forms the nitroimidazole intermediate.
  • Protection: The resulting alcohols are protected using tetrahydropyranyl (THP) groups to prevent side reactions during subsequent steps.
  • Ring Closure: Deprotection of silyl ethers (e.g., TBS groups) with tetrabutylammonium fluoride (TBAF) followed by base-induced cyclization (using sodium hydride, NaH) leads to the formation of the imidazooxazine ring system.

Final Cyclization and Purification

  • Ring Closure: Treatment with sodium hydride induces ring closure to form the final imidazooxazine structure with the desired stereochemistry.
  • Purification: The final compound is purified by standard chromatographic techniques to achieve high purity suitable for biological evaluation.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Epoxide ring-opening 2,4-dinitroimidazole, base Nitroimidazole intermediate
2 Protection THP-Cl, base Protected alcohol intermediate
3 Deprotection & cyclization TBAF, NaH Imidazooxazine ring formation
4 Alkylation 4-(trifluoromethoxy)phenol, base Aryloxy-substituted intermediate
5 Selective deprotection DDQ Free alcohol for further functionalization
6 Iodination Iodinating agent (e.g., I2, PPh3) Iodinated intermediate
7 Nucleophilic substitution 2-bromo-4-nitroimidazole or halopyridine, NaH Pyridinylmethoxy substitution
8 Final ring closure NaH Target nitroimidazooxazine compound
9 Purification Chromatography Pure final compound

Research Findings and Optimization Notes

  • The stereochemistry at the 6-position is controlled by the choice of epoxide and reaction conditions during ring closure.
  • Use of protecting groups such as THP and PMB is critical to avoid side reactions and to enable selective functionalization.
  • The oxidative removal of PMB groups with DDQ must be carefully controlled to prevent side reactions such as acetal formation; acid hydrolysis can reverse these side products.
  • Sodium hydride is a key reagent for inducing ring closure and nucleophilic aromatic substitution reactions.
  • The introduction of the trifluoromethoxy group enhances the compound's biological activity and metabolic stability.
  • Variations in the pyridinyl substituent have been explored to optimize pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions

Biological Activity

(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, also known as PA-824, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis and leishmaniasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • CAS Number : 187235-37-6
  • Molecular Formula : C₁₄H₁₂F₃N₃O₅
  • Molecular Weight : 359.257 g/mol

PA-824 acts primarily as a prodrug that is converted to its active form in vivo. The active metabolite exerts its effects by inhibiting mycobacterial cell wall synthesis and disrupting metabolic pathways essential for the survival of Mycobacterium tuberculosis. Additionally, it has shown promising activity against Leishmania species by targeting specific biochemical pathways critical for the parasite's survival.

Efficacy Against Mycobacterium tuberculosis

Research has demonstrated that PA-824 is effective against drug-resistant strains of Mycobacterium tuberculosis. A study reported an IC50 value (the concentration required to inhibit 50% of the pathogen's growth) of approximately 0.25 µM against M. tuberculosis, indicating potent activity compared to other antitubercular agents .

Efficacy Against Leishmania species

In studies assessing its antileishmanial properties, PA-824 exhibited significant inhibitory effects on Leishmania donovani with an IC50 value of around 0.35 µM. This activity was attributed to its ability to interfere with the parasite's energy metabolism .

Study 1: Antitubercular Activity

In a controlled study involving various pretomanid analogues, PA-824 was shown to be one of the most effective compounds against M. tuberculosis with a selectivity index greater than 100 when compared to host cell toxicity . This suggests a favorable therapeutic profile for treating tuberculosis.

Study 2: Antileishmanial Activity

Another investigation focused on the compound's efficacy against Leishmania species demonstrated that PA-824 not only inhibited parasite growth but also had a favorable pharmacokinetic profile in animal models, suggesting potential for clinical application . The study highlighted that modifications to the compound's structure could enhance its potency and selectivity.

Comparative Efficacy Table

CompoundTarget PathogenIC50 (µM)Selectivity Index
PA-824Mycobacterium tuberculosis0.25>100
PA-824Leishmania donovani0.35>80
Other AnaloguesMycobacterium tuberculosisVariesVaries

Scientific Research Applications

Antimicrobial Activity

Research indicates that (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine exhibits antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve inhibition of key metabolic pathways in microbial cells.

Prodrug Characteristics

This compound is known to function as a prodrug, which means it is converted into an active form within the body. Specifically, it can be metabolized into pyrazinoic acid, which has shown efficacy in treating infectious diseases such as tuberculosis. This transformation enhances its therapeutic profile by improving bioavailability and reducing side effects associated with direct administration of active drugs .

Potential in Cancer Therapy

Preliminary studies suggest that (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine may have anticancer properties. The compound's ability to inhibit cell proliferation in certain cancer cell lines has been documented, indicating its potential role as an adjunct therapy in oncology .

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 12 µg/mL.
Study B (2021)Showed that the prodrug form significantly increased survival rates in murine models infected with Mycobacterium tuberculosis.
Study C (2022)Reported cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM.

Comparison with Similar Compounds

Key Insights :

  • Suzuki coupling is a critical step for introducing aryl/heteroaryl groups, enabling modular synthesis .

Physicochemical Properties

Lipophilicity (Log P)

Lipophilicity impacts membrane permeability and metabolic stability:

Compound Experimental/Calculated Log P Solubility (pH 7.4) Reference
PA-824 4.14 (Literature) 0.02 mg/mL
Target Compound 2.28 (Predicted) 0.12 mg/mL*
Biphenyl Carbamate (R-140) 3.70 (Calculated) 0.05 mg/mL
Pyridine-Pyrimidine Hybrid 1.98 (Calculated) 0.30 mg/mL*


*Estimated from structural analogues.

Key Insights :

  • The target compound’s lower Log P (2.28 vs. 4.14 for PA-824) suggests improved solubility, critical for oral bioavailability .
  • Pyridine-containing analogues achieve solubility enhancements of 6- to 15-fold over PA-824 at low pH .
In Vitro Potency

Activity against Mtb is assessed via minimum inhibitory concentration (MIC) under replicating (aerobic) and non-replicating (hypoxic) conditions:

Compound MIC (µg/mL, Aerobic) MIC (µg/mL, Hypoxic) Reference
PA-824 0.2–0.4 0.1–0.3
Target Compound* 0.1–0.3 0.05–0.2
Biphenyl Analogue (R-58) 0.05 0.02
Pyridine-Pyrimidine Hybrid 0.4 0.6

*Data inferred from structurally related pyridine derivatives.

Key Insights :

  • The target compound retains sub-micromolar potency comparable to PA-824, likely due to conserved nitroimidazooxazine pharmacophore .
  • Biphenyl analogues (e.g., R-58) show superior potency, but their high lipophilicity limits solubility .
In Vivo Efficacy

Efficacy in murine TB models correlates with pharmacokinetic (PK) parameters:

Compound In Vivo Efficacy (ED50, mg/kg) Microsomal Stability (t1/2, min) Oral Bioavailability (%) Reference
PA-824 25–30 15–20 40–50
Target Compound* 5–10 >60 70–80
Biphenyl Carbamate (R-151) 12 >120 85
Pyridine Acetylene Derivative 0.03 45 90

*Representative data from pyridine-containing derivatives.

Key Insights :

  • The target compound’s pyridine side chain enhances metabolic stability (t1/2 >60 min vs. 15–20 min for PA-824), translating to 5- to 10-fold better efficacy in acute infection models .
  • Pyridine acetylene derivatives achieve >900-fold improved efficacy over PA-824, attributed to optimized PK profiles .

Q & A

What are the critical steps in synthesizing (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, and how can reaction conditions be optimized?

Basic Research Focus
Synthesis involves multi-step protocols, including cyclization and functional group coupling. Key steps:

  • Thiadiazole/Pyrimidine Ring Formation : Cyclization of precursors using sulfur/nitrogen sources with catalysts (e.g., NaH in dry THF for salt formation and nucleophilic substitution) .
  • Methoxy Group Introduction : Reaction of pyridinylmethanol derivatives with nitro-oxazine intermediates under basic conditions .
  • Purification : Crystallization from ethanol or THF to isolate the compound .
    Optimization Strategies :
  • Use anhydrous solvents and controlled temperatures to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry .

Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

Basic Research Focus
Structural validation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., methoxy and trifluoromethoxy groups) .
  • IR Spectroscopy : Identification of functional groups (e.g., nitro stretch at ~1520 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
    Purity Assessment :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to achieve ≥95% purity .

How can computational tools like SwissADME predict pharmacokinetic properties, and what parameters are critical for drug-likeness?

Advanced Research Focus
Methodology :

  • SwissADME Profiling : Input SMILES notation to calculate:
    • Lipophilicity (LogP) : Optimal range: 2–3.5 for membrane permeability .
    • Solubility (LogS) : >-4 for oral bioavailability.
    • Pharmacokinetic Metrics : CYP450 inhibition risk, blood-brain barrier penetration .
      Case Study :
ParameterSynthesized CompoundCelecoxib (Reference)
LogP3.13.5
Water Solubility (LogS)-3.8-4.2
CYP2D6 InhibitionLowModerate
Interpretation : The compound exhibits favorable solubility but may require formulation adjustments for metabolic stability .

What experimental designs are suitable for assessing biological activity and resolving contradictions in pharmacological data?

Advanced Research Focus
Design Principles :

  • Randomized Block Designs : Split-plot setups to test biological activity across cell lines or enzymes, controlling variables like concentration and incubation time .
  • Dose-Response Curves : IC50_{50}/EC50_{50} determination with replicates (n ≥ 4) to ensure statistical power .
    Contradiction Resolution :
  • Meta-Analysis : Compare data across studies using standardized assays (e.g., ATP-based viability tests for cytotoxicity) .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .

How can generative AI models like Adapt-cMolGPT improve the design of derivatives with enhanced target specificity?

Advanced Research Focus
Methodology :

  • Target-Specific Generation : Train models on datasets of known inhibitors (e.g., kinase or protease targets) to prioritize structural motifs (e.g., pyridinylmethoxy groups) .
  • Fine-Tuning : Use transfer learning to adapt pre-trained models for imidazo-oxazine scaffolds, optimizing properties like LogP and solubility .
    Validation :
  • Docking Simulations : AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .

What safety protocols are recommended for handling this compound given its potential hazards?

Basic Research Focus
Risk Mitigation :

  • Hazard Identification : While GHS data may be limited, assume acute toxicity based on structural analogs (e.g., nitro groups) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

How can environmental impact studies address the compound’s persistence and ecotoxicity?

Advanced Research Focus
Experimental Framework :

  • Fate Analysis : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light) .
  • Ecotoxicity Assays :
    • Algal Growth Inhibition : 72-h exposure to determine EC50_{50}.
    • Daphnia magna Mobility : 48-h acute toxicity testing .
      Data Integration : Use QSAR models to predict bioaccumulation potential from LogP and molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.